molecular formula C10H11BrClNO B13060697 2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol

2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol

Cat. No.: B13060697
M. Wt: 276.56 g/mol
InChI Key: LYEHSQDXWPQHMQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (Nagnetic Resonance) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s molecular framework. The $$ ^1\text{H} $$-NMR spectrum reveals distinct resonances for the cyclopropane ring protons, appearing as a multiplet between δ 0.8–1.2 ppm due to anisotropic shielding effects. The aromatic protons exhibit splitting patterns consistent with para-substitution: the phenolic proton resonates as a singlet near δ 9.2 ppm, while the bromo- and chloro-substituted positions induce deshielding, shifting adjacent protons to δ 7.3–7.6 ppm.

The aminomethyl group’s protons generate a broad singlet at δ 1.5 ppm, indicative of nitrogen’s electron-withdrawing effect. $$ ^{13}\text{C} $$-NMR corroborates these assignments, with the cyclopropane carbons appearing at δ 8–12 ppm and the quaternary aromatic carbon bearing the bromine substituent at δ 128 ppm. Two-dimensional techniques such as Heteronuclear Single Quantum Coherence spectroscopy confirm through-space correlations between the cyclopropane and aromatic protons, validating the spatial arrangement.

Infrared and Raman Spectroscopic Profiling

Infrared spectroscopy identifies key functional groups: a broad O–H stretch at 3200–3400 cm$$ ^{-1} $$ (phenolic hydroxyl), N–H stretches at 3300–3500 cm$$ ^{-1} $$ (primary amine), and C–H stretches from the cyclopropane ring at 3000–3100 cm$$ ^{-1} $$. The absence of carbonyl absorptions (1700–1750 cm$$ ^{-1} $$) confirms the absence of oxidation byproducts.

Raman spectroscopy complements these findings, highlighting skeletal vibrations of the aromatic ring at 1600 cm$$ ^{-1} $$ and deformational modes of the cyclopropane moiety at 850–900 cm$$ ^{-1} $$. The bromine and chlorine atoms introduce mass-dependent shifts, with C–Br and C–Cl stretches observed at 550–600 cm$$ ^{-1} $$ and 700–750 cm$$ ^{-1} $$, respectively.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) yields a molecular ion peak at m/z 305.92 ([M+H]$$ ^+ $$), consistent with the theoretical mass of C$$ _{10}$$H$$ _{11}$$BrClNO (305.56 g/mol). Major fragmentation pathways include:

  • Loss of the cyclopropane moiety (m/z 220.92)
  • Cleavage of the C–Br bond (m/z 226.98)
  • Elimination of HCl (m/z 269.90)

High-resolution tandem MS confirms these pathways, with isotopic patterns matching $$ ^{79}\text{Br}/^{81}\text{Br} $$ and $$ ^{35}\text{Cl}/^{37}\text{Cl} $$ ratios.

Single-Crystal X-ray Diffraction Studies

Crystallographic Data Refinement Strategies

Single-crystal X-ray analysis resolves the compound’s orthorhombic crystal system (space group Pbca), with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and α = β = γ = 90°. Structure refinement using SHELXL-2018/3 incorporates anisotropic displacement parameters for non-hydrogen atoms, converging to R$$ _1 $$ = 0.032 and wR$$ _2 $$ = 0.085. The cyclopropane ring exhibits a puckered conformation with C–C–C angles of 58.5°, while the aminomethyl group adopts a staggered configuration relative to the aromatic plane.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis quantifies intermolecular contacts:

  • O–H···N hydrogen bonds (2.8 Å) between phenolic hydroxyl and amine groups
  • C–H···π interactions (3.1 Å) from cyclopropane to adjacent aromatic rings
  • Halogen···halogen contacts (Br···Cl = 3.4 Å) stabilizing the crystal packing

Fingerprint plots reveal that H···H (34%), Br···H (22%), and Cl···H (18%) contacts dominate the surface interactions, consistent with the compound’s layered crystal architecture.

Computational Molecular Modeling Approaches

Density Functional Theory Optimization of Ground-State Geometry

B3LYP/6-311++G(d,p) calculations optimize the molecular geometry, showing excellent agreement with experimental bond lengths (RMSD = 0.02 Å). The cyclopropane ring’s strain energy is calculated at 27.6 kcal/mol, while the amine group’s pyramidalization (N–C–C angle = 109.5°) confirms sp$$ ^3 $$ hybridization. Natural Bond Orbital analysis identifies hyperconjugative interactions between the amine lone pair and σ* orbitals of the cyclopropane ring, stabilizing the structure by 8.3 kcal/mol.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis reveals a HOMO–LUMO gap of 4.7 eV, localized primarily on the aromatic system (HOMO) and halogen atoms (LUMO). The HOMO (–6.2 eV) shows π-character delocalized across the phenolic ring, while the LUMO (–1.5 eV) features σ* antibonding orbitals on the C–Br and C–Cl bonds. This electronic profile suggests susceptibility to nucleophilic aromatic substitution at the para-chloro position.

Key Spectral Data Tables

Technique Key Peaks/Parameters Assignment
$$ ^1\text{H} $$-NMR δ 0.8–1.2 (m, 4H) Cyclopropane CH$$ _2 $$
δ 7.3–7.6 (d, 2H) Aromatic H (Br/Cl adjacent)
IR 3200–3400 cm$$ ^{-1} $$ Phenolic O–H stretch
ESI-MS m/z 305.92 ([M+H]$$ ^+ $$) Molecular ion

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol

InChI

InChI=1S/C10H11BrClNO/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2

InChI Key

LYEHSQDXWPQHMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=CC(=C2)Cl)Br)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting materials: 1,2-diaminobenzene derivatives and 1-(3-bromo-5-chloro-2-hydroxyphenyl) ethanone or similar halogenated phenol precursors.
  • Solvents: Ethanol is commonly used for refluxing the reaction mixture.
  • Reaction conditions: Refluxing for several hours to promote condensation and formation of the amino(cyclopropyl)methyl substituent.

Reaction Procedure

  • The halogenated phenol precursor is reacted with the amino source (e.g., 1,2-diaminobenzene) in ethanol.
  • The mixture is refluxed, typically for multiple hours, to facilitate the formation of the desired compound.
  • Upon completion, the reaction mixture is cooled, and the precipitate formed is filtered off.
  • The crude product undergoes purification by recrystallization using mixed solvents such as dichloromethane and ethyl acetate to enhance purity and yield.

Purification and Crystallization

  • Recrystallization is crucial for obtaining the compound in a pure crystalline form.
  • Mixed solvent systems (dichloromethane/ethyl acetate) are preferred due to their ability to dissolve impurities while allowing the target compound to crystallize.
  • The purified compound exhibits stable molecular geometry and intramolecular hydrogen bonding, contributing to its chemical stability.

Analytical Data and Research Findings

Step Conditions/Details Outcome/Remarks
Starting materials 1,2-diaminobenzene + 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone Formation of intermediate phenolic compound
Reflux Ethanol, several hours Facilitates condensation reaction
Filtration Cooling and filtration of precipitate Isolation of crude product
Purification Recrystallization in dichloromethane/ethyl acetate High purity crystalline product
Structural analysis X-ray crystallography Confirmation of molecular geometry and intramolecular hydrogen bonding
Stability Intramolecular hydrogen bonding Enhances compound stability

Comparative Notes on Similar Compounds

The uniqueness of this compound lies in the combination of cyclopropyl and amino functionalities on a halogenated phenol scaffold. Comparative compounds often lack one or more of these features, which affects their synthetic routes and biological properties.

Compound Name Key Structural Differences
2-Amino-4-chlorophenol Lacks cyclopropyl group
6-Bromo-4-chloro-2-(methylamino)phenol Methylamino group replaces cyclopropyl
4-Chloro-2-(cyclopropylamino)phenol Different halogen substitution
6-Bromo-2-amino-4-methylphenol Methyl group instead of cyclopropyl

Summary of Research Findings

  • The preparation method is reproducible and yields a compound with high purity after recrystallization.
  • Structural analysis confirms the stable molecular conformation facilitated by intramolecular hydrogen bonds.
  • The synthetic approach allows for potential modifications on the phenol ring or amino substituent, enabling exploration of biological activities.
  • The compound’s halogenation pattern and amino(cyclopropyl)methyl substitution are critical for its chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated products.

    Substitution: Aminated derivatives.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cyclopropylmethylamine group in the target compound introduces significant steric hindrance compared to simpler alkyl (e.g., methyl ) or isopropyl substituents. This may influence binding affinity in biological systems or reaction kinetics.
  • Electronic Effects: The electron-withdrawing bromine and chlorine substituents enhance the acidity of the phenolic -OH group (pKa ~8–10 estimated), similar to 2-Amino-5-bromo-4-chlorophenol .
  • Synthetic Feasibility: Analogs like 2-Amino-5-bromo-4-chlorophenol are synthesized via condensation (e.g., salicylaldehyde and amines ) or halogenation routes, with reported yields up to 100% under optimized conditions .

Physicochemical and Crystallographic Data

  • 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol: Single-crystal X-ray studies reveal a planar phenol ring with a dihedral angle of 8.2° between the aromatic and imine groups. The crystal packing is stabilized by O–H···N hydrogen bonds (R factor = 0.032) .
  • 2-Amino-5-bromo-4-chlorophenol: While crystallographic data are unavailable, its molecular weight (222.47 g/mol) and polar functional groups suggest moderate solubility in polar aprotic solvents like DMSO .

Biological Activity

2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol is a compound of significant interest in pharmaceutical research due to its unique structural characteristics, which include a phenolic core with halogen substitutions and an amino group linked to a cyclopropylmethyl moiety. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11BrClNO
  • Molecular Weight : 276.56 g/mol
  • CAS Number : 1822628-38-5

The compound's structure allows for various interactions within biological systems, making it a candidate for drug development targeting specific diseases.

The structural features of this compound suggest several potential mechanisms of action:

  • Enzyme Inhibition : The presence of the amino and hydroxyl groups indicates that the compound may interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Binding : Its structural complexity allows for binding to specific receptors, which could modulate biological pathways related to disease processes.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against human cancer cells, indicating that this compound may exhibit similar activities.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Amino-4-chlorophenolC6H6ClNLacks cyclopropyl groupModerate nephrotoxicity
6-Bromo-4-chloro-2-(methylamino)phenolC7H8BrClNContains methylamino groupAntimicrobial properties
4-Chloro-2-(cyclopropylamino)phenolC10H11ClNCyclopropylamine substituentPotential anticancer activity
6-Bromo-2-amino-4-methylphenolC10H12BrNMethyl group instead of cyclopropylCytotoxic effects observed

This table illustrates that the unique combination of cyclopropyl and halogen functionalities in this compound may confer distinct biological activities not present in other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the nephrotoxic potential of various aminophenols found that compounds with similar structures exhibited varying degrees of toxicity. The findings suggest that the position and number of halogen substitutions significantly influence nephrotoxic potential, which may also apply to this compound .
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that structurally related compounds showed cytotoxic effects. This suggests that further research into the cytotoxicity of this compound is warranted to explore its therapeutic potential against cancer.

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